molecular formula C6H9FO3 B2434877 (3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid CAS No. 2378496-94-5

(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid

Cat. No. B2434877
CAS RN: 2378496-94-5
M. Wt: 148.133
InChI Key: JRTSDVREWDXYFF-YZNZAMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid is a fluorinated analogue of the amino acid proline. It has gained significant attention in the scientific community due to its potential application in the synthesis of novel drugs and as a chiral building block in organic chemistry.

Scientific Research Applications

Radiolabeling and Biological Evaluation

The compound has been studied for its potential as a Positron Emission Tomography (PET) imaging agent. Research on the enantiomeric non-natural cyclic amino acids, including (3R,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, revealed their synthesis and radiolabeling for biological evaluation. These compounds were found to be primarily transported via system L amino acid transporters in various tumor cells, making them potential candidates for tumor imaging in PET scans (Pickel et al., 2021).

Synthesis and Structural Studies

The synthesis of related compounds, such as (3R)- and (3S)-Fluoro-(4R,5R)-dihydroxy-1-cyclohexene-1-carboxylic acids (fluoro analogues of (-)-shikimic acid), was achieved from (-)-shikimic acid. This research provides insight into the stereospecific synthesis of these compounds, which are structurally similar to (3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid (Brettle et al., 1996).

Enzymatic Inhibition Studies

In another study, structural and conformational analogues of L-methionine, including 1-Aminocyclopentane-1-carboxylic acid (cycloleucine) and its derivatives, were investigated as inhibitors of enzymatic synthesis of S-adenosyl-L-methionine. This research highlighted the importance of the amino and carboxyl groups on a 5-membered ring, such as in (3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid, for inhibition (Coulter et al., 1974).

properties

IUPAC Name

(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-4-1-3(6(9)10)2-5(4)8/h3-5,8H,1-2H2,(H,9,10)/t3?,4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTSDVREWDXYFF-YZNZAMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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